molecular formula C21H29N3O2 B6487690 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide CAS No. 877631-37-3

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide

Cat. No.: B6487690
CAS No.: 877631-37-3
M. Wt: 355.5 g/mol
InChI Key: YHXLKLBQZHKGOW-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide, also known as FPP-3-Me-B, is a small molecule that has been studied for its potential as a therapeutic agent in a variety of medical and scientific applications. FPP-3-Me-B is a synthetic compound that has been developed by combining two different molecules, furan and piperazine. This combination creates a compound that has been shown to possess a variety of properties, including anti-inflammatory and antioxidant activity. FPP-3-Me-B has been studied for its potential to be used in the treatment of a variety of diseases, including cancer, Alzheimer’s disease, and diabetes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide is still not fully understood. However, it is believed that this compound acts by binding to specific proteins in the cell membrane and interfering with their function. This compound has also been shown to inhibit the production of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the production of reactive oxygen species, which are involved in the production of oxidative stress.
Biochemical and Physiological Effects
This compound has been studied for its potential to be used as a therapeutic agent in a variety of medical and scientific applications. This compound has been shown to possess anti-inflammatory and antioxidant activity and has been studied for its potential to be used in the treatment of a variety of diseases, including cancer, Alzheimer’s disease, and diabetes. Additionally, this compound has been studied for its potential to be used as a neuroprotective agent for the treatment of traumatic brain injury, stroke, and neurodegenerative diseases. This compound has also been studied for its potential to be used as an anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide in laboratory experiments include its low cost, ease of synthesis, and its ability to be easily incorporated into various biological systems. Additionally, this compound has been shown to possess a variety of beneficial properties, including anti-inflammatory and antioxidant activity. However, the use of this compound in laboratory experiments is limited by its relatively short half-life and its potential to cause adverse effects in some individuals.

Future Directions

The potential applications of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide are still being explored and there are a number of future directions that could be pursued. One potential direction is to further investigate the anti-inflammatory and antioxidant properties of this compound and to determine if it can be used to treat a variety of diseases. Additionally, further research could be conducted to investigate the potential of this compound to be used as a neuroprotective agent for the treatment of traumatic brain injury, stroke, and neurodegenerative diseases. Additionally, further research could be conducted to investigate the potential of this compound to be used as an anti-cancer agent. Finally, further research could be conducted to investigate the potential of this compound to be used in combination with other therapeutic agents for the treatment of a variety of diseases.

Synthesis Methods

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide is synthesized from two different molecules, furan and piperazine. Furan is an aromatic heterocyclic compound that is derived from benzene and is used as a starting material in the synthesis of a wide range of compounds. Piperazine is an amine-containing compound that is derived from piperidine and is used as a reagent in the synthesis of a variety of compounds. The synthesis of this compound involves the reaction of furan and piperazine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction results in the formation of a compound that contains two nitrogen atoms, two oxygen atoms, and three carbon atoms.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide has been studied for its potential to be used as a therapeutic agent in a variety of medical and scientific applications. This compound has been shown to possess anti-inflammatory and antioxidant activity and has been studied for its potential to be used in the treatment of a variety of diseases, including cancer, Alzheimer’s disease, and diabetes. This compound has also been studied for its potential to be used as a neuroprotective agent for the treatment of traumatic brain injury, stroke, and neurodegenerative diseases. Additionally, this compound has been studied for its potential to be used as an anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-17(2)15-21(25)22-16-19(20-9-6-14-26-20)24-12-10-23(11-13-24)18-7-4-3-5-8-18/h3-9,14,17,19H,10-13,15-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXLKLBQZHKGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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